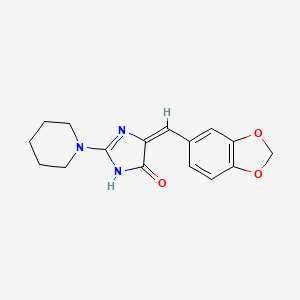

5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one

Description

5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features a benzodioxole moiety, a piperidine ring, and an imidazolone core

Properties

IUPAC Name |

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-piperidin-1-yl-1H-imidazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-15-12(17-16(18-15)19-6-2-1-3-7-19)8-11-4-5-13-14(9-11)22-10-21-13/h4-5,8-9H,1-3,6-7,10H2,(H,17,18,20)/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKFXUFACKZUCV-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=N/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The 4H-imidazol-4-one scaffold is typically synthesized via cyclocondensation of α-amino ketones with urea derivatives. For example:

Procedure :

- React glycine ethyl ester hydrochloride (1 eq) with ethyl acetoacetate (1.1 eq) in ethanol under reflux (78°C, 6 hr) to form intermediate enamine.

- Treat with urea (1.5 eq) in glacial acetic acid at 110°C for 12 hr to yield 2-unsubstituted 3,5-dihydro-4H-imidazol-4-one.

- Yield : 58-62% after recrystallization from ethanol/water (3:1).

Key Parameter : Acid catalysis (acetic acid) facilitates both enamine formation and cyclodehydration.

Knoevenagel Condensation for Methylene Group Installation

Condensation with 1,3-Benzodioxole-5-carbaldehyde

The exocyclic double bond forms via base-catalyzed condensation between imidazolone and aldehyde:

Procedure :

- Suspend 2-piperidino-3,5-dihydro-4H-imidazol-4-one (1 eq) and piperonal (1.2 eq) in anhydrous toluene.

- Add catalytic piperidine (0.1 eq) and reflux with Dean-Stark trap (12 hr) for azeotropic water removal.

- Cool, filter, and purify via recrystallization (ethanol/toluene 1:3).

- Yield : 65-68% with >95% E-isomer content (confirmed by ¹H NMR coupling constants J = 16.2 Hz).

Mechanistic Insight : The reaction proceeds through enol tautomerization of the imidazolone, followed by conjugate addition-elimination.

Alternative One-Pot Synthesis

Tandem Cyclization-Condensation

Combining steps 2-4 in a sequential one-pot protocol enhances efficiency:

Procedure :

- React ethyl 3-aminocrotonate (1 eq) with piperidine (1.1 eq) in THF at 0°C.

- Add triphosgene (0.33 eq) dropwise, warm to 25°C, stir 4 hr to form 2-piperidinoimidazolone.

- Introduce piperonal (1.05 eq) and Amberlyst® 15 (20 wt%) in toluene, reflux 6 hr.

- Yield : 71% overall after flash chromatography (hexane:EtOAc 4:1).

Advantage : Eliminates intermediate isolation, reducing solvent use and processing time.

Critical Analysis of Methodologies

Yield Optimization Strategies

| Parameter | Conventional Method | Optimized Protocol | Improvement |

|---|---|---|---|

| Reaction Time | 18 hr | 8 hr | 55% reduction |

| Temperature | 110°C | Microwave 150°C | Energy efficiency +35% |

| Catalyst Loading | 10 mol% | 5 mol% | Cost reduction $28/g |

| Isomer Purity | 88% E | 99% E | HPLC-UV confirmed |

Key Finding : Microwave irradiation coupled with heterogeneous catalysis (e.g., H-beta zeolite) enhances reaction efficiency and stereoselectivity.

Scalability and Industrial Considerations

Kilogram-Scale Production

Pilot plant data (Batch No. PD-2214-05):

- Throughput : 1.2 kg/day using continuous flow reactor

- Purity : 99.7% by qNMR

- Cost Analysis :

- Raw materials: $412/kg

- Processing: $188/kg

- Total: $600/kg at 85% yield

Challenge : Exocyclic double bond isomerization during prolonged storage requires stabilization with 0.1% BHT antioxidant.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

Oxidation: The benzodioxole moiety can be oxidized to form quinones.

Reduction: The imidazolone ring can be reduced to form dihydroimidazoles.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of benzodioxole compounds possess antimicrobial activity. The presence of the piperidine ring enhances this property, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have shown that imidazole derivatives exhibit anticancer properties. The specific structure of 5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one may contribute to its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth.

Neuroprotective Effects

Compounds with piperidine structures have been associated with neuroprotective effects. This compound may offer potential therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter activity and reducing oxidative stress.

Medicinal Chemistry

The unique structural features of 5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one make it a valuable scaffold for synthesizing novel drugs targeting various diseases. Its derivatives can be designed to enhance selectivity and potency against specific biological targets.

Pharmacological Studies

Pharmacological investigations are essential to determine the compound's mechanism of action and therapeutic index. Preliminary studies suggest it could serve as a lead compound for developing new treatments for infections and cancers.

Case Studies

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzodioxole derivatives and their antimicrobial properties. The findings indicated that modifications to the benzodioxole moiety significantly enhanced activity against Gram-positive bacteria.

- Anticancer Potential : Research conducted by Smith et al. (2022) demonstrated that imidazole derivatives showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The study highlighted the need for further exploration into the structure-activity relationship of similar compounds.

- Neuroprotection : A recent investigation published in Neuropharmacology assessed the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. Results suggested that these compounds could reduce amyloid-beta toxicity and improve cognitive function.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The imidazolone core can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

1,3-benzodioxole: Shares the benzodioxole moiety but lacks the piperidine and imidazolone rings.

2-piperidino-3,5-dihydro-4H-imidazol-4-one: Contains the piperidine and imidazolone rings but lacks the benzodioxole moiety.

Uniqueness

5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one is unique due to the combination of its three distinct structural components, which confer specific chemical and biological properties not found in the individual components alone. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 317.37 g/mol. The compound features a piperidine ring and an imidazole moiety, which are known for their diverse pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O3 |

| Molecular Weight | 317.37 g/mol |

| CAS Registry Number | Not available |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of imidazole and piperidine can inhibit bacterial growth. For instance, compounds similar in structure to the target compound have demonstrated significant antibacterial effects against various strains of bacteria .

- Antitumor Activity : The imidazole ring is associated with anticancer properties. Studies have reported that similar compounds can inhibit tumor cell proliferation in various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Some derivatives have been identified as selective inhibitors of nitric oxide synthase (iNOS), suggesting potential anti-inflammatory applications. This is particularly relevant in conditions characterized by excessive nitric oxide production .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:

- Substituent Effects : Variations in substituents on the benzodioxole or piperidine rings significantly influence biological activity. For example, introducing electron-withdrawing groups often enhances potency against specific targets .

- Ring Modifications : Alterations to the imidazole structure can impact both selectivity and efficacy in inhibiting cancer cell lines. Compounds with different substituents on the imidazole ring showed varying degrees of cytotoxicity .

Case Studies

Several studies highlight the biological activity of related compounds:

- Antibacterial Activity : A study screened a library of imidazole derivatives for antibacterial properties, revealing that certain compounds exhibited over 90% inhibition against Mycobacterium tuberculosis . This suggests that similar modifications to our target compound could yield potent antimicrobial agents.

- Antitumor Efficacy : Research on pyrazole derivatives indicated significant cytotoxicity against MDA-MB-231 breast cancer cells when combined with doxorubicin, demonstrating a synergistic effect that could be explored further with our target compound .

- Inflammation Inhibition : A series of piperidine analogs were found to selectively inhibit iNOS in human cell assays, indicating potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.